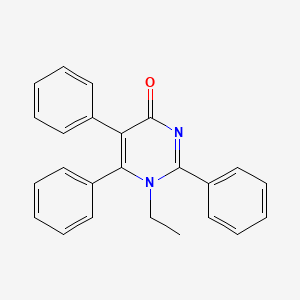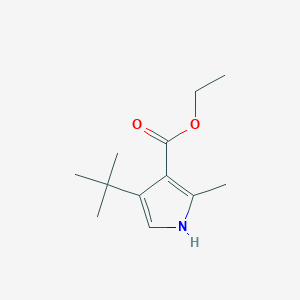
Ethyl 4-tert-butyl-2-methyl-1h-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound features an ethyl ester group at the 3-position, a tert-butyl group at the 4-position, and a methyl group at the 2-position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Esterification: The carboxylate group can be introduced via esterification, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-methanol.
Substitution: Various halogenated derivatives depending on the halogen used.
科学研究应用
Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with enzymes or receptors, modulating their activity.
相似化合物的比较
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.
Ethyl 4-(tert-butyl)-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 2-position, affecting its electronic properties.
Methyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its reactivity and solubility.
Uniqueness: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic properties. The tert-butyl group provides steric bulk, affecting the compound’s reactivity and interactions with other molecules. The ethyl ester group influences its solubility and reactivity in esterification and hydrolysis reactions.
属性
CAS 编号 |
5469-46-5 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-15-11(14)10-8(2)13-7-9(10)12(3,4)5/h7,13H,6H2,1-5H3 |
InChI 键 |
MOVQLMIATIHTJD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC=C1C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


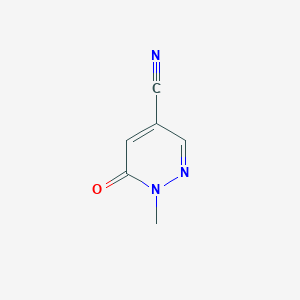
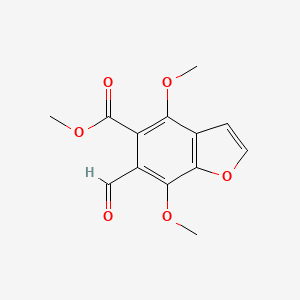

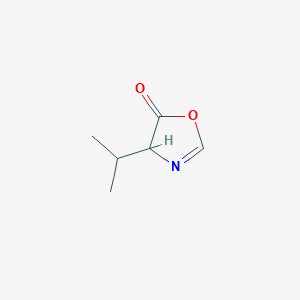

![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
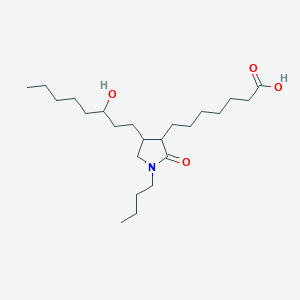
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
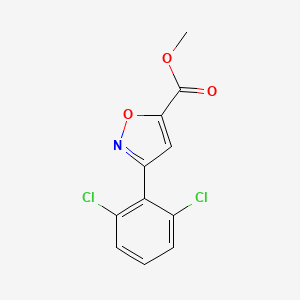
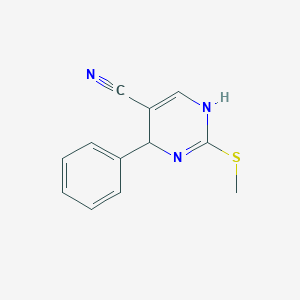
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
